molecular formula C6H14ClNO B1404068 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride CAS No. 684221-30-5

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride

Cat. No.: B1404068
CAS No.: 684221-30-5
M. Wt: 151.63 g/mol
InChI Key: MFXCZJZHNHCVON-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a hydrochloride salt form of 2-(tetrahydrofuran-3-yl)ethanamine, which is characterized by the presence of a tetrahydrofuran ring attached to an ethanamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and addition reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(oxolan-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-3-1-6-2-4-8-5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXCZJZHNHCVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738270
Record name 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684221-30-5
Record name 3-Furanethanamine, tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=684221-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Oxolan-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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